1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, benzoyl, and pyrimidine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.
Step 2: Introduction of benzoyl groups via Friedel-Crafts acylation.
Step 3: Addition of hydroxyl groups through selective oxidation reactions.
Step 4: Coupling with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other compounds having similar structures or functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H24N2O9 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O9/c33-21-16-17-32(28(38)31-21)27-30(40,25(37)20-14-8-3-9-15-20)29(39,24(36)19-12-6-2-7-13-19)26(41-27)23(35)22(34)18-10-4-1-5-11-18/h1-17,23,26-27,35,39-40H,(H,31,33,38)/t23?,26-,27-,29-,30+/m1/s1 |
InChI Key |
CNTRQYAUKRPOEN-ZHZKMDAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C([C@@H]2[C@@]([C@@]([C@@H](O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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